molecular formula C14H17F3N4 B1654703 4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile CAS No. 260798-42-3

4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile

Cat. No.: B1654703
CAS No.: 260798-42-3
M. Wt: 298.31 g/mol
InChI Key: KVOVKQHKSDOKGS-UHFFFAOYSA-N
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Description

4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile is a useful research compound. Its molecular formula is C14H17F3N4 and its molecular weight is 298.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues.

Mode of Action

The compound interacts with its target by acting as a potent inhibitor . By inhibiting collagen prolyl-4-hydroxylase, it interferes with the normal formation of collagen molecules, leading to changes in the structural properties of the tissues where these molecules are present.

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4/c15-14(16,17)12-4-3-6-19-13(12)21-10-8-20(9-11-21)7-2-1-5-18/h3-4,6H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOVKQHKSDOKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC#N)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381856
Record name 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260798-42-3
Record name 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.